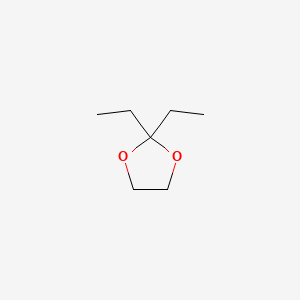

2,2-Diethyl-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-7(4-2)8-5-6-9-7/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMJEYFBPWSPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCCO1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289774 | |

| Record name | 2,2-Diethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4362-57-6 | |

| Record name | 1, 2,2-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the 1,3 Dioxolane Core

The 1,3-dioxolane (B20135) ring system, a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions, is a cornerstone in the field of organic synthesis. Its prevalence stems primarily from its role as a highly effective protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govresearchgate.net This protective function is crucial in multi-step syntheses where specific reactive sites on a molecule must be temporarily masked to allow for transformations at other positions. nih.gov The formation of a 1,3-dioxolane is a reversible process, typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. nih.gov This acetal (B89532) or ketal linkage is stable under a wide range of reaction conditions, particularly those that are neutral or basic, yet can be readily cleaved under acidic conditions to regenerate the original carbonyl group. nih.gov

Beyond their role as protecting groups, 1,3-dioxolane derivatives are recognized as important structural motifs in a variety of biologically active molecules, including antiviral, antifungal, and anti-HIV agents. nih.gov The presence of the 1,3-dioxolane ring can influence a molecule's pharmacological properties, making it a key component in the design and synthesis of new therapeutic agents. researchgate.net

A Historical Trajectory: the Evolution of Dioxolane Chemistry

The study of acetals, the broader class of compounds to which dioxolanes belong, has a history stretching back to the 19th century. However, the systematic use of cyclic acetals, such as 1,3-dioxolanes, as protecting groups became a more established practice in the mid-20th century with the rise of complex natural product synthesis. The need to perform selective reactions on multifunctional molecules drove the development of a wide array of protecting groups, with the 1,3-dioxolane (B20135) proving to be particularly advantageous due to its ease of formation and cleavage, as well as its stability.

Early methods for the synthesis of 1,3-dioxolanes often involved harsh acidic conditions. Over time, research has focused on developing milder and more selective methods for both the formation and removal of these protecting groups, accommodating a broader range of sensitive functional groups within a molecule. The development of heterogeneous catalysts and new reagents has further refined the application of dioxolane chemistry in organic synthesis. rjpbr.com

The Specific Academic Relevance of 2,2 Diethyl 1,3 Dioxolane As a Key Intermediate

Direct Acetalization and Ketalization Protocols

The most common method for synthesizing this compound is the direct reaction of 3-pentanone (B124093) (diethyl ketone) with ethylene (B1197577) glycol. This reaction is a reversible process that requires a catalyst to proceed at a reasonable rate. scielo.br The formation of the 1,3-dioxolane ring involves the nucleophilic attack of the diol on the carbonyl carbon of the ketone. youtube.com

Acid-Catalyzed Condensation of Carbonyl Compounds with Vicinal Diolsuobabylon.edu.iqbenchchem.comnih.govrsc.orgacs.org

The condensation reaction between a carbonyl compound and a vicinal diol, such as ethylene glycol, is typically catalyzed by an acid. scielo.br The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol. ncert.nic.in This catalytic approach is applicable to a wide range of aldehydes and ketones for the formation of the corresponding dioxolanes.

Brønsted acids are frequently employed as catalysts in the formation of dioxolanes. These proton-donating acids facilitate the reaction by activating the carbonyl group. rsc.org Common Brønsted acids used for this purpose include p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). uobabylon.edu.iqgoogle.com For instance, p-toluenesulfonic acid is a commonly used catalyst for the formation of acetals. uobabylon.edu.iq Heterogeneous catalysts, such as sulfonated silica (B1680970) (SiO₂-SO₃H), have also been shown to be effective Brønsted acid catalysts for ketalization reactions, including those involving ethylene glycol. scielo.brscielo.br

Lewis acids, which are electron-pair acceptors, can also effectively catalyze the formation of dioxolanes. They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. A variety of Lewis acids have been utilized in the synthesis of dioxolanes, including boron trifluoride etherate (BF₃·Et₂O) and various metal triflates like copper(II) triflate (Cu(OTf)₂) and ytterbium(III) triflate (Yb(OTf)₃). acs.org In some cases, Lewis acid catalysis can offer advantages in terms of reaction conditions and selectivity. For example, the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with ketals is catalyzed by a large excess of a Lewis acid to produce 2,2-disubstituted 1,3-cyclopentanediones. cdnsciencepub.com

The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and purity in the synthesis of this compound. Factors such as temperature, solvent, and catalyst loading are important parameters. Industrial-scale synthesis often employs continuous flow reactors, with temperatures typically ranging from 80–120°C and catalyst loading of 0.5–2 mol%. Microwave irradiation has also been explored as a method to accelerate the reaction, with a reported synthesis of this compound in 88% yield after distillation. acs.org The use of heterogeneous catalysts, such as H-SiW12/SiO2, allows for the reaction to proceed efficiently at relatively low temperatures (e.g., 60°C) under solvent-free conditions and offers the advantage of catalyst recyclability. rsc.org

Table 1: Comparative Analysis of Catalytic Systems for Dioxolane Formation

| Catalyst | Substrate(s) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Carbonyl compound, alcohol | Benzene (B151609) | - | - | uobabylon.edu.iq |

| Boron trifluoride etherate (BF₃·Et₂O) | 2-Butanone, ethylene glycol | Benzene | 80 | 93 | |

| Sulfuric acid (H₂SO₄) | 2-Butanone, ethylene glycol | Toluene | 100 | 78 | |

| Montmorillonite (B579905) clay K10 | 3-Pentanone, methyl orthoformate, ethylene glycol | Solvent-free (microwave) | 70 | 88 | acs.org |

| H-SiW12/SiO2 | Various aldehydes/ketones, ethylene glycol | Solvent-free | 60 | Good yields | rsc.org |

Water Removal Strategies and Equilibrium Controlbenchchem.com

The formation of this compound is a reversible reaction that produces water as a byproduct. rsc.org To drive the reaction equilibrium towards the product side and achieve high yields, it is essential to remove the water as it is formed. uobabylon.edu.iq

A common and effective method for water removal is azeotropic distillation, often carried out using a Dean-Stark apparatus. uobabylon.edu.iqrsc.org In this technique, the reaction is typically conducted in a solvent that forms an azeotrope with water, such as benzene or toluene. uobabylon.edu.iq As the mixture is heated, the water-solvent azeotrope distills off, is condensed, and collected in the Dean-Stark trap. The denser water separates and can be drained off, while the solvent is returned to the reaction flask, thus continuously removing water and shifting the equilibrium towards the formation of the dioxolane. uobabylon.edu.iq An alternative to the traditional Dean-Stark apparatus, particularly for small-scale reactions, involves using an addition funnel packed with molecular sieves mounted above the reaction flask to trap the water from the vapor phase. acs.orgcaltech.edu

Chemical Water Scavengers (e.g., Molecular Sieves)

The formation of 1,3-dioxolanes is a reversible reaction where water is produced as a byproduct. To drive the reaction equilibrium towards the product side and improve yields, the removal of water is crucial. While physical methods like azeotropic distillation with a Dean-Stark apparatus are common, chemical water scavengers offer a practical alternative, especially in setups where distillation is not feasible. organic-chemistry.org

Molecular sieves, particularly 4 Å zeolites, are frequently employed as effective water scavengers in the synthesis of 2,2-disubstituted-1,3-dioxolanes. organic-chemistry.orgacs.org These porous aluminosilicates selectively adsorb water molecules from the reaction mixture, thereby preventing the reverse hydrolysis of the acetal (B89532). This method is advantageous as it can be applied under mild, non-refluxing conditions.

In a notable example, the regioselective protection of a carbonyl group in a diketone was achieved using ethane-1,2-diol in the presence of p-toluenesulfonic acid (PTSA) as a catalyst and 4 Å molecular sieves as the dehydrating agent. acs.org This approach successfully yielded the desired enone in 85% yield, demonstrating the efficacy of molecular sieves in facilitating high-conversion acetalization. acs.org The use of molecular sieves is also highlighted in industrial production methods for related compounds like 2,2'-Bis(1,3-dioxolane), where they serve to drive the reaction equilibrium toward the final product.

Table 1: Effect of Water Scavengers in Dioxolane Synthesis

| Carbonyl Compound | Diol | Catalyst | Water Scavenger | Yield (%) | Reference |

| Wieland-Miescher ketone | Ethane-1,2-diol | PTSA | 4 Å Molecular Sieves | 85 | acs.org |

| General Carbonyls | 1,2-Ethanediol | Acid Catalyst | Molecular Sieves | High | organic-chemistry.org |

Advanced Synthetic Routes to Substituted 1,3-Dioxolanes

Beyond classical acid-catalyzed condensation, several advanced synthetic strategies have been developed to access substituted 1,3-dioxolanes. These methods often offer improvements in terms of reaction time, yield, environmental impact, and the ability to generate complex or chiral structures.

Microwave-Assisted Synthesis of Dioxolanes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of dioxolane synthesis, microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. This "green chemistry" approach minimizes waste and energy consumption.

A direct and efficient synthesis of This compound has been reported using this technique. The reaction proceeds by the exchange reaction of 3,3-dimethoxypentane (B1624265) (the dimethyl acetal of 3-pentanone) with ethylene glycol, catalyzed by montmorillonite K10 clay under microwave irradiation. This method afforded the target compound in an excellent 88% yield after a short reaction time.

The versatility of microwave-assisted synthesis extends to a variety of other substituted dioxolanes. For instance, a sulfonated silica (SiO2-SO3H) catalyst under low-power microwave irradiation has been shown to be highly effective for the ketalization of different ketones with ethylene glycol, achieving near-quantitative yields in minutes.

Table 2: Microwave-Assisted Synthesis of Substituted 1,3-Dioxolanes

| Ketone/Acetal | Diol | Catalyst | Conditions | Product | Yield (%) | Reference |

| 3,3-Dimethoxypentane | Ethylene Glycol | Montmorillonite K10 | 150 W, 60 °C, 15 min | This compound | 88 | |

| Cyclohexanone | Ethylene Glycol | SiO2-SO3H | 360 W, 2 min | Cyclohexanone ethylene ketal | 99.9 | researchgate.net |

| Acetophenone | Ethylene Glycol | SiO2-SO3H | 360 W, 2 min | Acetophenone ethylene ketal | 98 | organic-chemistry.orgresearchgate.net |

| Benzophenone | 1,3-Propanediol | SiO2-SO3H | 360 W, 6 min | Benzophenone propylene (B89431) ketal | 98 | organic-chemistry.orgresearchgate.net |

Synthesis from Epoxides

An alternative and powerful route to 1,3-dioxolanes involves the Lewis acid-catalyzed reaction of epoxides with ketones. This method is particularly valuable as it allows for the synthesis of a wide range of substituted dioxolanes by varying both the epoxide and the ketone starting materials. The reaction typically proceeds via nucleophilic attack of the ketone oxygen on the activated epoxide, followed by ring closure.

A variety of Lewis acids, including BF₃·Et₂O, SnCl₄, and TiCl₄, have been successfully employed to catalyze this transformation. acs.orgoup.com For example, BF₃·Et₂O facilitates the reaction between enantiopure (2R,1'S)-2-(1-aminoalkyl)epoxides and various ketones, such as acetone (B3395972) and pentan-3-one, to produce the corresponding 4-(1-aminoalkyl)-1,3-dioxolanes in very high yields and with complete selectivity, avoiding epimerization. acs.org

More recently, organometallic complexes have been shown to be effective catalysts. An iridium complex, [Cp*Ir(NCMe)₃]²⁺, has been demonstrated to catalyze the addition of ketones to epoxides at room temperature, affording good yields of products such as 2,2-diethyl-4-methyl-1,3-dioxolane . This reaction showed an inversion of configuration at the carbon atom of the epoxide where C-O bond cleavage occurs. organic-chemistry.org

Table 3: Synthesis of 1,3-Dioxolanes from Epoxides and Ketones

| Epoxide | Ketone | Catalyst | Product | Yield (%) | Reference |

| Propylene oxide | Diethyl ketone | [CpIr(NCMe)₃]²⁺ | 2,2-Diethyl-4-methyl-1,3-dioxolane | Good | organic-chemistry.org |

| Styrene oxide | Diethyl ketone | [CpIr(NCMe)₃]²⁺ | 2,2-Diethyl-4-phenyl-1,3-dioxolane | Good | organic-chemistry.org |

| (2R,1'S)-2-(1-Amino-2-phenylethyl)oxirane | Acetone | BF₃·Et₂O | (4R)-4-((S)-1-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxolane | 97 | acs.org |

| (2R,1'S)-2-(1-Amino-2-phenylethyl)oxirane | Pentan-3-one | BF₃·Et₂O | (4R)-4-((S)-1-Amino-2-phenylethyl)-2,2-diethyl-1,3-dioxolane | 98 | acs.org |

Derivatization of Carbohydrate Intermediates

Carbohydrates are rich sources of chiral diols and polyols, making them excellent starting materials for the synthesis of complex, chiral 1,3-dioxolane structures. The formation of acetals on carbohydrate scaffolds is a cornerstone of carbohydrate chemistry, primarily used for the regioselective protection of hydroxyl groups. thieme-connect.dersc.org

This strategy allows for the installation of a dioxolane ring onto a sugar backbone, which can then be carried through multiple synthetic steps. For example, the synthesis of a 4-bromophenyl-1,3-dioxolane moiety has been achieved starting from a diol derived from D-isoascorbic acid. mdpi.com This intermediate was crucial for subsequent cross-coupling reactions to build more complex molecular architectures. mdpi.com

Similarly, methods have been developed for the regioselective protection of common monosaccharides like D-glucose, D-mannose, and D-galactose, leading to the formation of specific 1,3-dioxolane derivatives. rsc.org For instance, the reaction of methyl α-D-mannopyranoside with an acetalating reagent can yield a 2,3-O-isopropylidene derivative, a key intermediate in the synthesis of various biologically active compounds. A mild and efficient method for forming methylene (B1212753) acetals on various diols, including carbohydrate substrates, uses methoxymethylphenylsulfide and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org

Table 4: Synthesis of 1,3-Dioxolanes from Carbohydrate-Derived Diols

| Carbohydrate Source | Acetalating Agent/Method | Dioxolane Structure | Application/Significance | Reference |

| D-isoascorbic acid-derived diol | 1-Bromo-4-(dimethoxymethyl)benzene, CAN | 4-Bromophenyl-1,3-dioxolane moiety | Intermediate for Suzuki cross-coupling | mdpi.com |

| Various diols (inc. carbohydrates) | Methoxymethylphenylsulfide, DBDMH | Methylene acetals | Protection of diols | organic-chemistry.org |

| D-Glucose, D-Mannose, D-Galactose | Various (e.g., benzoyl chloride, pyridine) | Regioselectively protected pyranosides | Synthetic building blocks | rsc.org |

Enantioselective Synthesis of Optically Active Dioxolanes

The synthesis of optically active 1,3-dioxolanes is of paramount importance, as the stereochemistry of these motifs is often critical for their biological function or their role as chiral auxiliaries. Enantioselective synthesis can be achieved through various catalytic asymmetric reactions.

One prominent class of catalysts is based on α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs). These C₂-symmetric chiral diols, derived from tartaric acid, can be used as ligands for Lewis acidic metals like titanium. researchgate.netbeilstein-journals.org For example, TiCl₂(TADDOLate) complexes have been successfully used to catalyze the asymmetric α-fluorination of β-ketoesters, producing chiral products with up to 91% enantiomeric excess (ee). beilstein-journals.org TADDOL-derived phosphonite ligands have also been employed in gold-catalyzed intramolecular hydroarylations to construct chiral beilstein-journals.orghelicenes with excellent enantioselectivity (up to 99% ee). beilstein-journals.org

Another powerful approach involves the use of chiral scandium catalysts. For instance, a catalyst generated in situ from Sc(OTf)₃ and a chiral Pybox ligand has been used in domino reactions to produce chiral 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides with enantioselectivities up to 93% ee. mdpi.comchim.it Similarly, chiral N,N'-dioxide ligands combined with Sc(OTf)₃ have been shown to catalyze enantioselective [3+2] cycloadditions, yielding chiral 1-pyrazolines with up to 98% ee. mdpi.com

Table 5: Enantioselective Synthesis of Chiral Dioxolanes and Related Structures

| Reaction Type | Catalyst/Ligand | Substrate Example | Product Type | ee (%) | Reference |

| Asymmetric Fluorination | TiCl₂(TADDOLate) | β-Ketoester | α-Fluoro-β-ketoester | up to 91 | beilstein-journals.org |

| Intramolecular Hydroarylation | Au-TADDOL-phosphonite | Dialkyne | beilstein-journals.orgHelicene | up to 99 | beilstein-journals.org |

| Domino Imine formation/Amination | Sc(OTf)₃ / Chiral Pybox | Aldehyde, 2-Aminobenzenesulfonamide | Dihydrobenzothiadiazine dioxide | up to 93 | mdpi.comchim.it |

| [3+2] Cycloaddition | Sc(OTf)₃ / Chiral N,N'-Dioxide | Diazoester, Exocyclic enone | 1-Pyrazoline | up to 98 | mdpi.com |

Hydrolytic Cleavage and Deprotection Strategies

The deprotection of the carbonyl group masked by the this compound moiety is most commonly achieved through hydrolysis, a reaction that can be effectively catalyzed by acids. Transacetalization offers an alternative deprotection strategy under specific conditions.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis is a fundamental reaction for the deprotection of this compound, regenerating the parent ketone (3-pentanone) and ethylene glycol. This process is typically carried out in the presence of an acid catalyst and water. organic-chemistry.orgsmolecule.com The mechanism involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes further acid-catalyzed cleavage to release the ketone and ethylene glycol. The reaction is reversible, and the removal of the carbonyl compound or the use of a large excess of water drives the equilibrium toward the deprotection products. youtube.com

Various acid catalysts can be employed for this transformation, ranging from strong mineral acids to milder Lewis acids. The choice of catalyst often depends on the sensitivity of other functional groups present in the molecule.

Table 1: Catalysts for Acid-Catalyzed Hydrolysis of Dioxolanes

| Catalyst Type | Examples | Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | Toluenesulfonic acid, Sulfuric acid, Hydrochloric acid | Aqueous or wet organic solvents | organic-chemistry.org |

| Lewis Acids | Cerium(III) triflate, Erbium(III) triflate, Zinc chloride | Wet nitromethane, water | organic-chemistry.orgwikipedia.org |

Transacetalization Reactions for Deprotection

Transacetalization is another method for the deprotection of dioxolanes, involving the transfer of the acetal or ketal to a different diol or carbonyl compound. organic-chemistry.org This reaction is also acid-catalyzed and is driven by the use of a large excess of a scavenger carbonyl compound, typically acetone. organic-chemistry.org The mechanism is similar to hydrolysis, but instead of water, the scavenger carbonyl compound's corresponding diol acts as the nucleophile. This method is particularly useful when anhydrous conditions are required for subsequent reaction steps. Zeolites have also been shown to catalyze transacetalization reactions under mild conditions. scielo.br

Oxidative Transformations of Dioxolane Rings

While generally stable to many oxidizing agents, the 1,3-dioxolane ring can undergo oxidative transformations under specific conditions, often leading to ring-cleaved products. organic-chemistry.org

Reagents and Reaction Selectivity

The susceptibility of the dioxolane ring to oxidation is dependent on the strength of the oxidizing agent and the reaction conditions. Mild chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are generally tolerated. However, stronger oxidants can cleave the ring. organic-chemistry.org The presence of strong Lewis acids can enhance the sensitivity of the dioxolane ring towards oxidants. organic-chemistry.org

Common oxidizing agents that can effect the transformation of dioxolanes include:

Ozone (O₃) numberanalytics.com

Potassium permanganate (B83412) (KMnO₄) numberanalytics.commasterorganicchemistry.com

Sodium periodate (B1199274) (NaIO₄) numberanalytics.com

Ruthenium tetroxide (RuO₄) numberanalytics.com

Perchloric acid (HClO₄) organic-chemistry.org

The selectivity of the oxidation can be influenced by the specific reagent used. For instance, ozonolysis followed by a reductive work-up typically yields aldehydes or ketones, whereas an oxidative work-up leads to carboxylic acids. libretexts.org

Formation of Ring-Cleaved Products

Oxidative cleavage of the this compound ring breaks the carbon-carbon bond of the original ethylene glycol unit and the carbon-oxygen bonds of the acetal. This process results in the formation of various ring-cleaved products, depending on the specific reagents and reaction conditions employed. The general outcome is the formation of carbonyl-containing compounds. masterorganicchemistry.com For example, strong oxidation can convert the dioxolane into a lactone or other related cleavage products. organic-chemistry.org

Reductive Transformations of Dioxolane Moieties

The reductive transformation of 1,3-dioxolanes is a less common process compared to hydrolysis or oxidation. However, under certain conditions, the dioxolane ring can undergo reductive opening. This type of reaction is more frequently studied in the context of carbohydrate chemistry, where benzylidene acetals (a type of 1,3-dioxane (B1201747) or dioxolane) are reductively cleaved to yield protected hydroxyl groups. Reagents such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid or a Lewis acid like trimethylsilyl (B98337) chloride (TMSCl) can achieve this transformation, with the regioselectivity of the ring opening being influenced by the reaction conditions. researchgate.net While specific studies on the reductive transformation of this compound are not prevalent, the general principles observed with other dioxolanes suggest that similar reactivity could be expected.

Selective Reduction of Functional Groups within Dioxolane Derivatives

The primary utility of the this compound group is to protect a ketone (in this case, 3-pentanone) from reaction while other functional groups in the molecule are transformed. The cyclic acetal structure is notably stable under neutral to strongly basic conditions, which allows for high chemoselectivity. organic-chemistry.orglibretexts.org

For instance, if a molecule contained both an ester and a ketone, the ketone could be selectively protected as a this compound. This allows for the reduction of the ester group using powerful reagents like lithium aluminum hydride without affecting the ketone. wikipedia.org Following the reduction, the dioxolane protecting group can be removed by hydrolysis in the presence of aqueous acid to regenerate the original ketone. wikipedia.org

Ring-Opening Reductions

While stable, the dioxolane ring can be intentionally opened under specific reductive conditions. This process, known as reductive cleavage, can be highly regioselective depending on the reagents employed. The reaction typically proceeds via acid catalysis, where a Lewis or Brønsted acid activates the acetal by protonating one of the oxygen atoms. organic-chemistry.org This activation facilitates nucleophilic attack by a hydride source, leading to the cleavage of a carbon-oxygen bond.

Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in combination with a Lewis acid like aluminum chloride (AlCl₃). The choice of reducing agent can influence which C-O bond is cleaved, offering a method for synthesizing specific hydroxy ethers. Deprotection is also a form of ring-opening, often achieved through acid-catalyzed hydrolysis or transacetalization in a solvent like acetone. organic-chemistry.org

Nucleophilic and Electrophilic Substitutions on the Dioxolane Scaffold

Direct nucleophilic or electrophilic substitution on the saturated carbon-oxygen backbone of the this compound ring is generally unfavorable due to the stability of the C-O and C-C single bonds. However, reactivity is centered at the C2 (acetal) carbon and can be induced on the alkyl substituents.

Reactions with Organometallic Reagents

Organometallic compounds, particularly strong nucleophiles like Grignard reagents (R-Mg-X), can react with 1,3-dioxolanes. wikipedia.org The reaction is not a substitution on the ring itself, but rather a nucleophilic attack at the electrophilic C2 carbon, which leads to ring-opening. The mechanism involves the Grignard reagent adding across one of the C-O bonds of the acetal. libretexts.org

Functionalization of Alkyl Substituents

Direct functionalization of the inert ethyl groups on this compound is synthetically challenging due to the high bond dissociation energy of alkane C-H bonds. Standard methods like free-radical halogenation often lack selectivity and can lead to a mixture of products or degradation of the dioxolane ring.

Therefore, functionalization of the alkyl substituents typically relies on starting with a dioxolane that already possesses a reactive handle. For example, if one of the ethyl groups were replaced with a functionalized chain (e.g., a 2-bromoethyl group), nucleophilic substitution reactions could be readily performed on that side chain. Metabolic pathways in drug molecules often involve the enzymatic hydroxylation of alkyl groups by cytochrome P450 enzymes, which proceeds via a free-radical mechanism to introduce hydroxyl groups that can be further modified. nih.gov However, achieving this selectively in a laboratory setting on a simple alkyl group without a directing group is difficult.

Thermal Decomposition Pathways and Kinetics

The thermal stability and decomposition of 1,3-dioxolanes are of interest in their application as biofuels and fuel additives. researchgate.net Studies on related compounds provide insight into the expected behavior of this compound. When heated to decomposition, these compounds typically emit acrid smoke and fumes.

Gas-Phase Thermal Elimination Mechanisms

Research on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) has shown that these reactions are homogeneous, unimolecular, and follow first-order kinetics. researchgate.netacs.org The decomposition of these cyclic acetals, studied in a static system in the presence of a free-radical suppressor, occurs at temperatures between 459–490 °C. researchgate.netacs.org

The primary products are an aldehyde (acetaldehyde from the ring backbone) and the corresponding ketone from the C2 substituents (e.g., acetone from 2,2-dimethyl-1,3-dioxolane). acs.org The mechanism is proposed to proceed through a stepwise process, with the rate-determining step being a concerted, non-synchronous four-centered cyclic transition state. acs.org Theoretical calculations suggest that the initial and rate-determining step is the elongation of the C2-O bond. researchgate.net The resulting intermediates are unstable at these high temperatures and rapidly decompose to the final products. researchgate.netacs.org For this compound, the expected products from a similar pathway would be diethyl ketone and acetaldehyde.

Table 1: Kinetic Parameters for Thermal Decomposition of Related Dioxolanes

| Compound | Temperature (°C) | Pressure (Torr) | Arrhenius Equation (log k, s⁻¹) |

| 2-Methyl-1,3-dioxolane | 459-490 | 46-113 | (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) |

| 2,2-Dimethyl-1,3-dioxolane | 459-490 | 46-113 | (14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT) |

| Data sourced from studies on related compounds to infer the behavior of this compound. acs.org |

Influence of Molecular Structure on Decomposition Rates

The molecular structure of this compound, specifically the presence of two ethyl groups at the C2 position, significantly influences its reactivity and decomposition rates compared to other 1,3-dioxolanes. The stability of the dioxolane ring is affected by the nature of the substituents on the acetal carbon. In general, the hydrolysis of cyclic acetals under acidic conditions is a key decomposition pathway. This reaction is reversible and proceeds through the formation of a protonated intermediate, followed by ring opening to yield a hemiacetal, which then breaks down to the original ketone (3-pentanone) and diol (ethylene glycol).

The ethyl groups on this compound influence this process in several ways:

Steric Effects: The bulky ethyl groups can sterically hinder the approach of reactants or catalysts to the oxygen atoms of the dioxolane ring.

Electronic Effects: Alkyl groups are electron-donating. The two ethyl groups at the C2 position increase the electron density on the adjacent oxygen atoms, which can affect the protonation equilibrium in acid-catalyzed reactions. They also stabilize the intermediate carbocation (oxocarbenium ion) that forms upon ring-opening, which can influence the reaction rate.

Compared to its simpler analog, 2,2-dimethyl-1,3-dioxolane, the larger ethyl groups in this compound introduce more significant steric strain, which can affect the thermodynamics and kinetics of its formation and decomposition.

Concerted Cyclic Transition State Mechanisms

While many reactions of dioxolanes proceed through stepwise mechanisms involving charged intermediates, certain transformations can be envisioned to occur via concerted cyclic transition states, particularly in thermal decomposition or pyrolysis. For this compound, a hypothetical concerted mechanism could involve the simultaneous breaking and forming of several bonds through a cyclic arrangement of atoms.

For instance, the thermal decomposition could potentially lead to the formation of 3-pentanone and ethylene, or other fragmentation products, through a concerted retro-[2+2+2] cycloaddition, although such pathways are generally less common than stepwise ionic or radical mechanisms. The design of chemical inhibitors for enzymes like glycosyltransferases often involves creating molecules that mimic the transition state of the enzymatic reaction. mdpi.com These enzymatic reactions are thought to proceed through a transition state with significant oxocarbenium-ion character, which is a key intermediate in the acid-catalyzed hydrolysis of dioxolanes as well. mdpi.com This suggests that the most plausible decomposition pathways for this compound involve similar charged intermediates rather than purely concerted cyclic transition states.

H-Atom Migration and β-Scission Reactions

Hydrogen-atom migration and β-scission are characteristic fragmentation pathways for cyclic acetals and ketals, especially under conditions like mass spectrometry or high-temperature pyrolysis. In the context of this compound, these reactions contribute to its decomposition into smaller, stable molecules.

Upon ionization (e.g., in a mass spectrometer), the molecular ion of this compound can undergo a series of fragmentations. A common pathway involves:

α-Cleavage: Initial cleavage of a C-C bond adjacent to an oxygen atom, such as one of the ethyl groups, to form a more stable radical or cation.

H-Atom Migration: A hydrogen atom from another part of the molecule, often from the ethyl group or the dioxolane ring, can migrate to a radical or cationic site.

β-Scission: Following migration, the bond beta to the newly formed radical or charge center can cleave. This is a common decomposition route in radical chemistry that leads to the formation of a stable molecule (like an alkene) and a new radical.

For this compound, a plausible fragmentation could involve the loss of an ethyl radical followed by rearrangement and scission of the dioxolane ring. When heated to decomposition, it is known to emit acrid smoke and irritating fumes, indicative of complex fragmentation reactions. google.com

Polymerization Reactions and Dioxolane Residue Incorporation

This compound can participate in polymerization reactions, leading to the formation of macromolecules that incorporate the dioxolane structure as a repeating unit. researchgate.net These reactions are typically initiated by cationic initiators, such as acid catalysts. researchgate.netgoogle.com The polymerization proceeds via ring-opening of the dioxolane monomer. However, research indicates that 1,3-dioxolanes with substituents at the C2-position, such as this compound, are generally more difficult to polymerize compared to unsubstituted 1,3-dioxolane.

Reaction with Acid Halides

This compound can react with various acid halides to produce new chemical compositions. This reaction provides a pathway to synthesize polymer-like structures containing both the dioxolane residue and a residue from the acid halide. The reaction can be performed with both monocarboxylic acyl halides (like acetyl chloride) and polycarboxylic acyl halides (like oxalyl chloride or succinyl chloride).

The reaction is typically facilitated by an acidic catalyst and can be conducted at temperatures ranging from -80°C to 300°C, often under atmospheric pressure. The process results in products of relatively high molecular weight that incorporate the fundamental dioxolane ring structure.

Table 1: Reactants for Polymerization with this compound

| Reactant Type | Examples | Reference |

|---|---|---|

| Acid Halides | Acetyl chloride, Propionyl chloride, Benzoyl chloride, Oxalyl chloride, Succinyl chloride | |

| Linear Acetals | Methylal | google.com |

Formation of Oligomeric and Polymeric Structures

The reaction of this compound, particularly with other monomers like linear acetals or through reactions with acid halides, can lead to the formation of oligomers and polymers. google.com These products are characterized by having repeating residues derived from the dioxolane ring. google.com

A patent describes a process for producing polymers by reacting a 1,3-dioxolane with a linear acetal in the presence of an acid catalyst. google.com The resulting polymers contain at least three residues, with at least two being 1,3-dioxolane residues. google.com Similarly, the reaction with acid halides yields polymer-like compounds that are believed to be primarily linear, containing at least one 1,3-dioxolane residue and at least one residue from the acid halide. The molecular weight and properties of the resulting polymers can be controlled by the reaction conditions, such as temperature, pressure, and the ratio of reactants. google.com

Stereochemical Aspects and Applications in Asymmetric Synthesis

Chirality in Dioxolane Systems and Stereoisomeric Forms

The concept of chirality is fundamental to understanding the utility of dioxolanes in asymmetric synthesis. youtube.com A molecule is chiral if it is non-superimposable on its mirror image. While 2,2-Diethyl-1,3-dioxolane is achiral due to a plane of symmetry, chirality can be introduced by substituting the C4 and/or C5 positions of the 1,3-dioxolane (B20135) ring. nih.govgoogle.com

The most common method for creating a chiral dioxolane is through the reaction of a carbonyl compound with an enantiomerically pure 1,2-diol. This creates a chiral environment around the C2 carbon. If the original carbonyl compound was prochiral (meaning it could become chiral), this reaction can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. google.com

For instance, the reaction of a ketone with a chiral diol derived from tartaric acid, such as (2R,3R)-butane-2,3-diol, will result in a chiral dioxolane. The substituents on the C4 and C5 carbons of the dioxolane ring create a specific three-dimensional space that can influence future chemical transformations. acs.org

Table 1: Examples of Chiral Diols for Dioxolane Synthesis

| Chiral Diol | Source/Precursor |

|---|---|

| (2R,3R)-2,3-Butanediol | Derived from Tartaric Acid |

| (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | Derived from L-Threitol |

| (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Derived from L-Glyceraldehyde |

Role of Dioxolane as a Chiral Auxiliary and Protecting Group in Stereoselective Transformations

In organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting. organic-chemistry.org Dioxolanes are excellent protecting groups for aldehydes and ketones due to their stability under many reaction conditions and the ease with which they can be added and removed. organic-chemistry.orgorganic-chemistry.org

When a chiral dioxolane is used, it can function as more than just a protecting group; it can act as a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com The auxiliary creates a chiral environment that biases the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one stereoisomer. youtube.com After the desired stereocenter has been created, the auxiliary can be removed and often recycled. sigmaaldrich.comsigmaaldrich.com

Asymmetric Induction in Nucleophilic Additions Directed by Dioxolane Stereochemistry

A key application of chiral dioxolanes is in directing nucleophilic additions to a prochiral center. libretexts.org The fixed stereochemistry of the dioxolane ring, particularly the substituents at C4 and C5, sterically hinders one face of the molecule, forcing an incoming nucleophile to attack from the less hindered face. This process is known as asymmetric induction. diva-portal.org

For example, the addition of a Grignard reagent to a ketone that has been protected with a chiral diol will result in the formation of a new stereocenter. The stereochemistry of this new center is dictated by the stereochemistry of the chiral dioxolane auxiliary. This strategy allows for a high degree of control over the three-dimensional structure of the product. youtube.com Research has shown that the stereochemical outcome of such additions can be rationalized using models that consider steric and electronic effects. diva-portal.org

Chiral Pool Approaches Utilizing Dioxolane Derivatives

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nih.govbccollegeasansol.ac.inyoutube.com This approach is economically advantageous as it bypasses the need for often expensive and complex asymmetric synthesis or resolution steps. ethz.ch

Many of the chiral diols used to form chiral dioxolanes are derived from the chiral pool. tcichemicals.com Prominent examples include tartaric acid, carbohydrates (like mannitol), and amino acids. acs.orgnih.gov For instance, (2R,3R)-(+)-tartaric acid is an inexpensive and abundant natural product that can be readily converted into various chiral diols and their corresponding dioxolane derivatives. acs.orgnih.govnih.gov These derivatives, now imbued with the stereochemical information from tartaric acid, can be used as chiral building blocks in the synthesis of other valuable molecules. clockss.orgchemicalbook.com

Table 2: Chiral Dioxolane Precursors from the Chiral Pool

| Chiral Pool Source | Example Dioxolane Precursor |

|---|---|

| L-Tartaric Acid | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid |

| D-Mannitol | (3R,4R)-1,2:5,6-Di-O-isopropylidene-D-mannitol |

| L-Glyceraldehyde | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol sigmaaldrich.com |

| L-Threitol | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol sigmaaldrich.com |

Stereochemical Control in Natural Product Synthesis

The precise control over stereochemistry afforded by chiral dioxolanes has made them invaluable in the total synthesis of complex natural products.

A notable example is the synthesis of the insect pheromone (−)-frontalin. researchgate.net In several synthetic routes, a chiral dioxolane intermediate, such as (S)-4-(2,2,4-trimethyl-1,3-dioxolan-4-yl)butan-1-ol, is employed to establish the correct stereochemistry. researchgate.netresearchgate.net The synthesis of both enantiomers of frontalin (B1251666) has been achieved using the Sharpless asymmetric epoxidation to create a chiral epoxide, which is then converted into a key dioxolane intermediate, demonstrating the power of this strategy. cdnsciencepub.com

Another example is found in the synthesis of Brefeldin A, a potent cytotoxic macrolactone. nih.govnih.gov Synthetic strategies towards this complex molecule have utilized chiral building blocks derived from sources like (S)-lactate, where the stereochemistry is relayed through various transformations, sometimes involving the formation of chiral dioxolane-like structures to control subsequent stereocenters. researchgate.net

Furthermore, in the synthesis of certain lactones like (+)-nephrosteranic acid, a key step involves a highly stereoselective aldol (B89426) reaction where the chiral template is a dioxane derived from L-tartaric acid, a close relative of the dioxolane system. nih.govunl.pt Similarly, the synthesis of dioxolanylclavam, a relative of the antibiotic clavulanic acid, employs a [2+2] cycloaddition to a vinyl ether attached to a chiral dioxolane derived from tartaric acid, achieving high diastereoselectivity. clockss.org

Advanced Applications in Organic Synthesis Beyond Protecting Groups

2,2-Diethyl-1,3-dioxolane as a Versatile Synthetic Building Block

The structure of this compound, particularly when functionalized, provides a robust framework that can be elaborated into more complex structures. Its derivatives are recognized as valuable synthons in various synthetic campaigns.

Precursors for Complex Organic Molecule Synthesis

Functionalized derivatives of this compound serve as crucial precursors in the synthesis of intricate organic molecules. A key example is the chiral derivative, (4R)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde, which acts as a stereochemically defined starting material. This compound is instrumental in asymmetric synthesis, where precise control of stereochemistry is paramount for building complex natural products and pharmaceuticals. For instance, it has been utilized in the stereoselective synthesis of (+)-epi-Cytoxazone, a bioactive natural product. scielo.br The synthesis begins with D-Mannitol, which is converted into (4R)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde, highlighting its role as a key chiral precursor. scielo.br

Another notable application involves the use of (R)-2,2-diethyl-1,3-dioxolane-4-carboxaldehyde in reactions to produce α,α-difluoro-β-silyloxy-1,3-dioxolane-4-propanoic acid esters. google.com These fluorinated compounds are valuable intermediates for further synthetic transformations. The reaction demonstrates how the dioxolane aldehyde can be elaborated into more complex, functionalized chains. google.com

Scaffolds in Drug Discovery and Fine Chemical Production

The this compound core can act as a scaffold, a central molecular framework upon which other chemical groups are built to create a library of compounds for drug discovery or for the production of fine chemicals. A significant example is the synthesis of platinum(II) complexes with potential anticancer properties. Specifically, cis-(glycolato-O,O′)[(4R,5R)-4,5-bis(aminomethyl)-2,2-diethyl-1,3-dioxolane]platinum(II) was synthesized and showed cytotoxicity comparable to cisplatin (B142131) against several human cancer cell lines. researchgate.net In this case, the functionalized dioxolane serves as the chiral ligand scaffold, which is critical for the biological activity of the metal complex.

Derivatives like (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde are also employed in the industrial production of fine chemicals, fragrances, and flavoring agents, where the dioxolane moiety forms a key part of the final product's structure.

Intermediates for Bioactive Molecules

The role of this compound derivatives as intermediates is crucial in the synthesis of a wide range of bioactive molecules. They are often used to introduce specific stereocenters, which are essential for biological recognition and activity. For example, 2,3-O-(3-Pentylidene)-D-glyceraldehyde, another name for a derivative of this compound, serves as a chiral building block for neuraminidase inhibitors.

In the synthesis of (+)-epi-Cytoxazone, the intermediate (1S,2S)-1-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]-2-(4-methoxyphenyl)ethane-1,2-diol is formed through osmylation of a precursor olefin. scielo.br This diol is then converted into an azido (B1232118) alcohol, which ultimately leads to the target amino alcohol, a key fragment of the final bioactive molecule. scielo.br Similarly, the reaction of diethyl tartrate with 3-pentanone (B124093) can yield diethyl (4S,5S)-2,2-diethyl-1,3-dioxolane-4,5-dicarboxylate, a chiral intermediate that has been applied in the total synthesis of polyhydroxylated alkaloids like (+)-lentiginosine. lookchem.com

Functional Group Interconversions Via Dioxolane Intermediates

Beyond serving as a static scaffold, the dioxolane ring itself can participate in reactions that facilitate the transformation of functional groups. The synthesis of (+)-epi-Cytoxazone provides a clear example. scielo.br After the formation of a diol attached to the dioxolane ring, the diol is converted into a cyclic sulfite (B76179). scielo.br The regioselective ring-opening of this cyclic sulfite intermediate with sodium azide (B81097) yields a specific azido alcohol. scielo.br This sequence showcases the dioxolane moiety guiding the stereochemical outcome of a functional group interconversion (hydroxyl to azide) at a position adjacent to the ring.

Catalyst Systems for Dioxolane-Mediated Reactions

The formation of this compound from 3-pentanone and ethylene (B1197577) glycol is a ketalization reaction that typically requires a catalyst. nih.govacs.org While often formed as a product, the principles of its synthesis inform the types of catalysts used in reactions involving dioxolanes. These reactions are generally catalyzed by acids.

Historically, corrosive acid catalysts like sulfuric acid or p-toluenesulfonic acid were common. acs.org Modern methods, however, focus on more efficient and environmentally benign catalyst systems. Research has shown that trace amounts of conventional acids, such as hydrochloric acid (as low as 0.03 mol%), can effectively catalyze ketalization reactions under mild conditions. nih.govacs.org

A wide array of catalysts have been reported for acetalization and ketalization reactions in general, which are applicable to the synthesis of this compound. These include:

Homogeneous catalysts nih.govacs.org

Heterogeneous catalysts nih.govacs.org

Metal complexes of Pt(II), Pd(II), and Rh(II) nih.govacs.org

Mechanistic and Theoretical Investigations of 2,2 Diethyl 1,3 Dioxolane Chemistry

Computational Chemistry and Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of dioxolane chemistry.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. For cyclic ketals like 2,2-diethyl-1,3-dioxolane, a key area of investigation is their thermal decomposition.

Studies on analogous compounds, such as 2,2-dimethyl-1,3-dioxolane (B146691), have been performed using DFT methods like B3LYP and MPW1PW91 with various basis sets (e.g., 6-31G(d,p) and 6-31++G(d,p)). researchgate.net These theoretical investigations suggest that the thermal decomposition of such 2,2-disubstituted-1,3-dioxolanes likely proceeds through a stepwise mechanism rather than a concerted one. researchgate.net This involves the initial cleavage of a C-O bond to form a diradical intermediate, followed by subsequent bond reorganizations to yield the final products, which are typically a ketone (in this case, 3-pentanone) and ethylene (B1197577) glycol-derived fragments. The calculations allow for the precise determination of the geometries of the transition states and the activation energies associated with each step of the reaction pathway.

Computational models are powerful in predicting the stereochemical outcomes of reactions. For molecules containing a dioxolane ring, such as derivatives of this compound, these predictions are crucial for synthetic applications. Research on the aldol (B89426) reactions of chiral ketones with aldehydes containing a 2-ethyl-1,3-dioxolane (B3050401) moiety has demonstrated the utility of these predictions. researchgate.net

The diastereoface selectivity, which is the preferential attack of a reagent on one of the two faces of a molecule, can be rationalized and predicted using transition state models. researchgate.net For example, in the reaction between a ketone enolate and an aldehyde protected as a dioxolane, the stereochemical course is influenced by the existing stereocenters and the conformation of the transition state. researchgate.net Computational analysis helps in understanding how the dioxolane protecting group influences the facial selectivity of the aldehyde, leading to the preferential formation of one diastereomer over others. researchgate.net This predictive capability is essential for designing stereoselective syntheses, including those involving kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other. researchgate.net

DFT and other quantum chemical methods are widely used to predict various molecular properties with high accuracy. longdom.orgresearchgate.net For this compound, these methods can calculate thermodynamic properties such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are critical for understanding the stability of the molecule and the energetics of its reactions.

Spectroscopic properties can also be simulated. The vibrational frequencies from FT-IR and Raman spectra can be calculated and compared with experimental data to aid in spectral assignment. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing valuable information for structural elucidation. longdom.orgresearchgate.net

Below is a table of computed properties for this compound.

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | PubChem nih.gov |

| Molecular Weight | 130.18 g/mol | PubChem nih.gov |

| XLogP3 | 1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 130.099379685 Da | PubChem nih.gov |

| Monoisotopic Mass | 130.099379685 Da | PubChem nih.gov |

| Topological Polar Surface Area | 18.5 Ų | PubChem nih.gov |

Kinetic Modeling of Dioxolane-Related Reactions

Kinetic modeling combines theoretical calculations and experimental data to develop comprehensive mechanisms for complex chemical processes like oxidation and combustion.

A kinetic model for a related compound like 1,3-dioxolane (B20135) includes hundreds of elementary reactions involving the fuel molecule, its radicals, and subsequent decomposition and oxidation products. researchgate.net Key reaction pathways in the oxidation of dioxolanes include H-atom abstraction from the carbon backbone, followed by β-scission reactions of the resulting fuel radicals. researchgate.net For this compound, H-atom abstraction would occur at the ethyl groups and the dioxolane ring, leading to a complex network of reactions. The model's predictions are validated against experimental data from shock tubes, rapid compression machines, and jet-stirred reactors. researchgate.netacs.org

A critical component of any kinetic model is the accurate determination of reaction rate coefficients and the thermochemical data for all species involved. researchgate.net For dioxolane-related compounds, these parameters are often derived from a combination of experimental measurements and theoretical calculations.

For instance, studies on the gas-phase thermal decomposition of 2,2-dimethyl-1,3-dioxolane have yielded Arrhenius parameters that describe the temperature dependence of the reaction rate. researchgate.net These experiments, conducted in a static system, show the decomposition to be a unimolecular, first-order reaction. researchgate.net Theoretical calculations at the DFT level complement these findings by providing thermochemical data (enthalpy, entropy, heat capacity) for the reactant, transition states, and products, which are then used in statistical mechanics theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate pressure-dependent rate coefficients. researchgate.net

Below is a table showing experimentally determined Arrhenius equations for the decomposition of related dioxolanes.

Table 2: Arrhenius Parameters for the Thermal Decomposition of Substituted Dioxolanes

| Compound | Arrhenius Equation (log k, s⁻¹) | Temperature Range (°C) | Pressure Range (Torr) | Source |

|---|---|---|---|---|

| 2-Methyl-1,3-dioxolane (B1212220) | (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) | 459-490 | 46-113 | researchgate.net |

| 2,2-Dimethyl-1,3-dioxolane | (14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT) | 459-490 | 46-113 | researchgate.net |

R is the gas constant in kJ mol⁻¹ K⁻¹

Mechanistic Insights into Dioxolane Ring Stability and Reactivity

The stability and reactivity of the this compound ring are governed by a combination of factors including ring strain, steric hindrance, and electronic effects inherent to its cyclic acetal (B89532) structure.

The 1,3-dioxolane ring, a five-membered heterocycle, possesses inherent ring strain resulting from the deviation of its bond angles from the ideal 109.5° tetrahedral angle. libretexts.orgopenstax.org Similar to its carbocyclic analog, cyclopentane, the 1,3-dioxolane ring is not planar. wikipedia.org It adopts a puckered or 'envelope' conformation to alleviate some of the torsional strain that would arise from eclipsing C-H bonds in a planar structure. wikipedia.orglibretexts.org The total ring strain in a five-membered ring is a balance of angle strain (from compressed bond angles) and torsional strain. openstax.orgck12.org

Cyclic acetals like this compound are generally more stable toward hydrolysis than their acyclic counterparts. chemtube3d.com This increased stability is attributed to entropic factors and the kinetic favorability of the intramolecular ring structure. chemtube3d.com The dioxolane ring is stable against various nucleophiles and bases, making it an effective protecting group for the carbonyl functionality from which it is derived. organic-chemistry.org

However, the reactivity of the dioxolane ring is most evident under acidic conditions. organic-chemistry.org The mechanism of acid-catalyzed hydrolysis involves a series of equilibrium steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, making it a better leaving group. gla.ac.ukucoz.com

C-O Bond Cleavage: The protonated ring undergoes cleavage of a carbon-oxygen bond. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate. gla.ac.uk The presence of the two ethyl groups at the C2 position helps stabilize this positive charge through inductive effects.

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

Deprotonation: Loss of a proton yields a hemiacetal intermediate.

Further Reaction: The hemiacetal is then further hydrolyzed to release the original ketone (3-pentanone) and ethylene glycol.

The rate of this hydrolysis can be influenced by the substituents at the C2 position. While the ethyl groups in this compound provide electronic stabilization to the carbocation intermediate, they may also introduce steric hindrance that could affect the rate of nucleophilic attack. gla.ac.uk

In addition to acid-catalyzed hydrolysis, the dioxolane ring can be cleaved by strong oxidizing agents. organic-chemistry.org The addition of strong Lewis acids can also enhance the ring's sensitivity towards oxidants. organic-chemistry.org

Atmospheric Chemistry of Dioxolanes: OH Radical Initiated Oxidation

The primary removal process for cyclic acetals like this compound in the atmosphere is through oxidation initiated by hydroxyl (OH) radicals during the daytime. copernicus.org The OH radical is a highly reactive species that dictates the atmospheric lifetime and degradation pathways of many volatile organic compounds (VOCs). nih.govchemicalpapers.com

The reaction begins with the abstraction of a hydrogen atom from a C-H bond on the dioxolane ring by the OH radical. nih.govresearchgate.net In the case of this compound, there are several potential sites for H-atom abstraction. However, abstraction is most likely to occur at the C4 or C5 positions on the dioxolane ring, as these are secondary carbons and less sterically hindered than the hydrogens on the ethyl groups.

Following H-atom abstraction, a carbon-centered radical is formed. This radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical determines the final oxidation products and can involve complex reaction sequences, including reactions with nitric oxides (NOₓ) or other peroxy radicals.

A plausible degradation mechanism, by analogy with studies on 1,3-dioxane (B1201747), involves the following steps nih.gov:

H-atom abstraction: An OH radical abstracts a hydrogen atom from the C4 (or C5) position of the dioxolane ring.

Peroxy Radical Formation: The resulting alkyl radical adds O₂ to form a peroxy radical.

Alkoxy Radical Formation: In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO).

Ring Opening: The highly energetic alkoxy radical can undergo unimolecular decomposition via β-scission. This involves the cleavage of either a C-C or a C-O bond, leading to the opening of the dioxolane ring. nih.gov This ring-opening is often a dominant pathway for cyclic alkoxy radicals, especially those with significant ring strain. nih.gov

Formation of Stable Products: The ring-opening process generates a variety of smaller, oxygenated products. For this compound, the initial ring scission would likely lead to the formation of an ester containing a carbonyl group, which can then undergo further oxidation. Expected primary products would include ethyl acetate (B1210297) and other fragmented carbonyls and formates.

The rate of the initial reaction with OH radicals is crucial for determining the atmospheric lifetime of the compound. While specific data for this compound is not available, the rate coefficient for the parent compound, 1,3-dioxolane, provides a useful reference.

Table 1: Rate Coefficient for the Gas-Phase Reaction of OH Radicals with 1,3-Dioxolane

| Temperature (K) | Pressure (Torr) | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 250–550 | 50-400 | (8.2 ± 1.3) x 10⁻¹² | rsc.org |

The reaction was found to be independent of temperature and pressure within the ranges studied. rsc.org

Product yield studies on the related compound 1,3-dioxane provide insight into the types of molecules that can be formed from the atmospheric oxidation of cyclic ethers.

Table 2: Molar Product Yields from the OH Radical Initiated Oxidation of 1,3-Dioxane in the Presence of NOₓ

| Product | Average Molar Yield (%) | Reference |

|---|---|---|

| (2-oxoethoxy)methyl formate | 50 ± 5 | nih.gov |

| Formic acid | 41 ± 2 | nih.gov |

These findings suggest that the atmospheric degradation of this compound will contribute to the formation of secondary atmospheric pollutants, including smaller oxygenated compounds and potentially secondary organic aerosols.

Analytical Methodologies for Characterization in Dioxolane Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,2-diethyl-1,3-dioxolane by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the two ethyl groups and the dioxolane ring give rise to distinct signals. The methylene (B1212753) protons of the ethyl groups are expected to appear as a quartet, due to coupling with the adjacent methyl protons, which in turn appear as a triplet. The four protons of the dioxolane ring would ideally appear as a singlet, though they can sometimes show more complex splitting patterns depending on the solvent and conformational dynamics.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, one would expect to see signals corresponding to the quaternary carbon of the dioxolane ring, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the carbons of the dioxolane ring. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Dioxolane Ring Protons (-O-CH₂-CH₂-O-) | ~3.9 | ~64 |

| Ethyl Methylene Protons (-CH₂-CH₃) | ~1.6 (quartet) | ~28 |

| Ethyl Methyl Protons (-CH₂-CH₃) | ~0.9 (triplet) | ~8 |

| Dioxolane Quaternary Carbon (C(Et)₂) | - | ~110 |

Note: These are approximate chemical shifts and can vary based on the solvent and experimental conditions.

Mass Spectrometry (GC-MS, HR-MS, CI-MS, ESI-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov

For this compound, the electron ionization (EI) mass spectrum would typically show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be weak or absent due to the lability of the molecule. More prominent peaks often arise from the fragmentation of the parent molecule. Common fragmentation pathways for dioxolanes include the loss of an ethyl group, leading to a stable cation, or cleavage of the dioxolane ring. The NIST Mass Spectrometry Data Center reports a top peak at m/z 101 for this compound, which likely corresponds to the loss of an ethyl group. nih.gov

High-Resolution Mass Spectrometry (HR-MS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula of C₇H₁₄O₂. nih.gov Chemical Ionization (CI-MS) is a softer ionization technique that can be used to enhance the abundance of the molecular ion peak. Electrospray Ionization (ESI-MS) is typically used for more polar and larger molecules and may not be the primary technique for a relatively small and nonpolar molecule like this compound unless it is derivatized or forms adducts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) stretch (typically around 1700 cm⁻¹) and the presence of strong C-O stretching vibrations, which are characteristic of the acetal (B89532) group in the dioxolane ring. nih.gov These C-O stretches are typically observed in the region of 1200-1000 cm⁻¹. Additionally, the spectrum will show C-H stretching vibrations from the ethyl groups and the dioxolane ring in the 3000-2850 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2970-2850 |

| C-O (Acetal) | Stretching | 1200-1000 |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Retention Time Analysis and Diastereomer Resolution

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. The retention time of this compound in a GC system is a characteristic property that depends on its volatility and interaction with the stationary phase of the GC column. The NIST Chemistry WebBook provides Kovats retention index data for this compound, which aids in its identification. nist.gov

If this compound is synthesized from a chiral diol, it can exist as diastereomers. GC, particularly with a chiral stationary phase, can be a powerful tool for resolving these diastereomers, allowing for the determination of their relative ratios.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

For chiral versions of this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice for determining enantiomeric purity. This technique can separate the two enantiomers, allowing for the quantification of the enantiomeric excess (ee). While specific HPLC methods for this compound are not widely reported in general literature, methods developed for similar chiral dioxolanes can be adapted. The choice of the chiral column and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) stands as a rapid, cost-effective, and indispensable tool in organic synthesis for qualitatively monitoring the progress of a chemical reaction. libretexts.orgchemistryhall.comlibretexts.org Its application in the synthesis of this compound, which is typically formed via the ketalization of a ketone with ethylene (B1197577) glycol, allows chemists to visually track the consumption of starting materials and the formation of the product. wikipedia.orgchemicalbook.com

The principle of TLC involves a stationary phase, usually a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase, an appropriate solvent or solvent mixture. chemistryhall.com In the context of synthesizing this compound, a small aliquot of the reaction mixture is spotted onto the baseline of the TLC plate. rsc.org Alongside it, reference spots of the starting ketone and diol are also applied. youtube.com

As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Monitoring the Reaction Progress:

The progress of the reaction can be observed over time by taking samples from the reaction mixture at various intervals and running a TLC plate for each. youtube.com

Initial Stage: At the beginning of the reaction, a TLC plate would show a prominent spot corresponding to the starting ketone and possibly the diol.

Intermediate Stage: As the reaction proceeds, a new spot corresponding to the this compound product will appear, and the intensity of the starting material spots will diminish. youtube.com

Completion: The reaction is considered complete when the spot of the limiting starting material is no longer visible on the TLC plate. libretexts.org

The choice of eluent (mobile phase) is crucial for effective separation. For dioxolanes, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often employed. rsc.orggoogle.com The optimal ratio is determined experimentally to achieve clear separation between the reactant and product spots. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining agents like iodine crystals. rsc.org

Table 1: Illustrative TLC Data for the Synthesis of this compound

| Time (hours) | Reactant (Ketone) Rf | Product (Dioxolane) Rf | Observations |

| 0 | 0.45 | - | Strong reactant spot, no product spot. |

| 1 | 0.45 | 0.60 | Faint product spot appears, reactant spot still strong. |

| 3 | 0.45 | 0.60 | Product spot intensifies, reactant spot weakens. |

| 5 | - | 0.60 | Reactant spot has disappeared, only product spot is visible. |

Note: Rf values are hypothetical and depend on the specific TLC conditions (stationary phase, mobile phase, temperature).

Biological Activity and Medicinal Chemistry Research Applications

1,3-Dioxolanes as Scaffolds for Biologically Active Molecules

The 1,3-dioxolane (B20135) structure is a fundamental building block in the synthesis of many biologically active compounds. nih.gov It is a five-membered cyclic acetal (B89532) that can be readily synthesized and modified, making it an attractive scaffold for developing new therapeutic agents. chemicalbook.com This heterocyclic system is present in both natural and synthetic drugs, and its inclusion in a molecule's chemical framework is often associated with enhanced biological activity. researchgate.net The two oxygen atoms in the dioxolane ring are believed to contribute to this enhanced effect by forming hydrogen bonds with active sites on biological targets, thereby improving ligand-target interactions. researchgate.net

Numerous biologically active compounds have been synthesized containing the 1,3-dioxolane structure linked to various chemical groups such as aryl, alkyl, imidazole, and triazole moieties at different positions of the ring. nih.gov Depending on these substituents, the resulting molecules exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antineoplastic, and antiviral effects. nih.govnih.gov For instance, the well-known antifungal drugs ketoconazole (B1673606) and itraconazole (B105839) feature the 1,3-dioxolane ring as a core structural element. researchgate.net The inherent stability and low toxicity of the 1,3-dioxolane moiety also make it a valuable component in drug design and formulation. silverfernchemical.com Research has shown that chiral 1,3-dioxolane derivatives, in their enantiomerically pure forms, can exhibit significant and specific biological activities, highlighting the importance of stereochemistry in their pharmacological effects. nih.gov

Investigation of Dioxolane Derivatives as Enzyme Modulators

Derivatives of 1,3-dioxolane have been investigated as modulators of various enzymes, playing crucial roles in different pathological conditions. Their ability to interact with enzyme active sites makes them promising candidates for the development of novel inhibitors or modulators.

Human rhinovirus (HRV), the primary cause of the common cold, relies on the 3C protease (3Cpro) for its replication and maturation. researchgate.net This makes HRV 3Cpro a significant target for the development of antiviral drugs. researchgate.netnih.gov Research has focused on identifying non-peptidic inhibitors of this enzyme to overcome the limitations of peptide-based drugs. In this context, a series of novel heteroaromatic esters incorporating a 2,2-dimethyl-1,3-dioxolane (B146691) structure were synthesized and evaluated for their inhibitory activity against HRV 3Cpro. researchgate.net

One of the most potent compounds identified in these studies was a derivative with a 5-bromopyridinyl group, which exhibited an IC₅₀ value of 80 nM. researchgate.net This finding indicates that the molecular framework is a suitable scaffold for designing new anti-rhinoviral agents. researchgate.net The development of such inhibitors, like Rupintrivir, which shows broad-spectrum activity against HRV serotypes, underscores the potential of targeting the highly conserved 3C protease enzyme. nih.gov

The 1,3-dioxolane ring is not only a component of enzyme inhibitors but is also involved in various chemical reactions, some of which are enzyme-catalyzed or serve as models for enzymatic processes. The synthesis of 1,3-dioxolanes often involves the acid-catalyzed reaction of diols with aldehydes or ketones. chemicalbook.comresearchgate.net Studies have explored various catalysts to improve the efficiency and selectivity of these reactions, including the use of graphene oxide under ultrasonic irradiation for the synthesis of 1,3-dioxolane derivatives from epoxides and ketones. researchgate.net